Tert-butyl 4-isopropoxyphenylcarbamate
Description
Tert-butyl 4-isopropoxyphenylcarbamate is a carbamate derivative featuring a tert-butyl carbamate group attached to a 4-isopropoxyphenyl aromatic ring. Carbamates of this class are typically used in organic synthesis for their stability and versatility as protective groups for amines, enabling controlled reactions in multi-step syntheses .
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-(4-propan-2-yloxyphenyl)carbamate |
InChI |
InChI=1S/C14H21NO3/c1-10(2)17-12-8-6-11(7-9-12)15-13(16)18-14(3,4)5/h6-10H,1-5H3,(H,15,16) |
InChI Key |
MCDZFKYXODNTBB-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 4-isopropoxyphenylcarbamate with structurally related carbamate derivatives, based on the provided evidence:
Key Comparative Insights:
Structural Variations and Properties: Aromatic Substituents: The 4-isopropoxyphenyl group in the target compound likely enhances lipophilicity compared to the 4-chlorophenethyl () or 4-methoxyphenyl () groups. Molecular Weight: Pyrrolidine-containing derivatives (e.g., ) exhibit higher molecular weights due to additional functional groups, impacting solubility and pharmacokinetic profiles in drug development .
Hazard Profiles: Most tert-butyl carbamates in the evidence (e.g., ) are classified as non-hazardous, contrasting with tert-butyl alcohol, which poses flammability and irritation risks (OSHA PEL: 100 ppm) . This suggests that carbamate functionalization reduces acute toxicity compared to the parent alcohol.
Applications :
- Chlorinated analogs () are used in manufacturing, while methoxy- and trifluoromethyl-substituted derivatives () are employed in specialized syntheses. The 4-isopropoxyphenyl variant may serve similar roles in drug discovery due to its balanced hydrophobicity .
Stability and Reactivity: All carbamates exhibit stability under recommended storage conditions but may react with strong acids/bases or oxidizers.
Research Findings and Implications
- Synthetic Utility : Carbamates with electron-donating groups (e.g., methoxy in ) may facilitate nucleophilic substitutions, whereas electron-withdrawing groups (e.g., trifluoromethyl in ) could stabilize intermediates in electrophilic reactions .
- Safety Considerations : The absence of significant hazards in carbamate derivatives (vs. tert-butyl alcohol) underscores their suitability as safer intermediates in industrial and laboratory settings .
- Regulatory Status: Chlorinated derivatives () are subject to Right-to-Know laws in certain U.S. states, highlighting the need for compliance in handling and disposal .
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